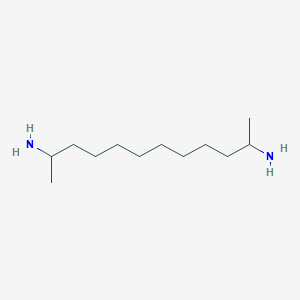

Dodecane-2,11-diamine

Description

Properties

CAS No. |

7139-70-0 |

|---|---|

Molecular Formula |

C12H28N2 |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

dodecane-2,11-diamine |

InChI |

InChI=1S/C12H28N2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h11-12H,3-10,13-14H2,1-2H3 |

InChI Key |

CBLAIDIBZHTGLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCC(C)N)N |

Origin of Product |

United States |

Preparation Methods

Wittig Olefination for Unsaturated Diamine Synthesis

The Wittig reaction is pivotal for introducing double bonds into diamine precursors. In a documented protocol, γ-methyl N-tert-butoxycarbonyl-L-glutamate serves as the starting material, undergoing a four-step transformation to produce aldehyde intermediates. Subsequent Wittig olefination with bis(phosphonium) ylides in toluene at –78°C yields Z-alkene-containing diamines with >95% stereoselectivity. For example, reacting aldehyde 8 with Ph₃P=CH(CH₂)₆CH=PPh₃ generates diazide 9 , a precursor to unsaturated tetramines.

Key conditions:

Hydrogenation to Saturate the Alkene Backbone

Unsaturated intermediates like 4 undergo catalytic hydrogenation to produce saturated diamines. Using 10% Pd/C under hydrogen gas, the Z-alkenes in 4 are reduced to single bonds, yielding 5 . Deprotection with HCl in methanol then affords Dodecane-2,11-diamine (6 ) with 79–81% purity.

Table 1: Hydrogenation Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Catalyst | 10% Pd/C | |

| Pressure | 1 atm H₂ | |

| Temperature | 25°C | |

| Yield (after deprotection) | 79–81% |

Alkylation of Shorter-Chain Diamines

Nucleophilic Substitution with Alkyl Halides

Patents describe alkylation strategies where sodium metal mediates coupling between 1-bromohexane and diamine precursors. Although originally for dodecane synthesis, adapting this method with 1,5-diaminopentane could theoretically yield this compound. Reaction conditions include:

- Solvent : Hexamethylphosphoramide (HMPA).

- Reagents : Sodium cyanoborohydride (NaBH₃CN) for selective reduction.

- Yield : ~80% for analogous alkanes.

Table 2: Alkylation Reaction Optimization

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| HMPA Volume | 50 mL | Maximizes solubility |

| NaBH₃CN Stoichiometry | 4:1 (relative to substrate) | Prevents over-reduction |

| Temperature | 80°C | Balances rate and selectivity |

Polycondensation Routes for Industrial-Scale Production

Melt-Phase Polymerization

In polyamide production (JPS6331498B2), this compound is condensed with dicarboxylic acids. The patent notes that alkylation and reductive amination are viable for diamine synthesis, though specifics are omitted. Industrial protocols often use continuous reactors to maintain stoichiometry and minimize side reactions.

Comparative Analysis of Synthetic Methods

Yield and Selectivity

The Wittig-hydrogenation route achieves 79–81% yield with >95% Z-selectivity, making it superior for chiral applications. Alkylation methods, while efficient for alkanes, require adaptation for diamines and face challenges in regioselectivity. Polycondensation-compatible synthesis prioritizes purity over yield, often necessitating post-synthetic purification.

Scalability and Cost

- Wittig Method : High cost due to air-sensitive reagents (KHMDS) and low temperatures.

- Alkylation : Scalable with HMPA but limited by solvent toxicity.

- Industrial Routes : Favor continuous processes but lack published optimization data.

Scientific Research Applications

Dodecane-2,11-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and surfactants.

Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

Industry: Utilized in the production of specialty chemicals and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism of action of dodecane-2,11-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In antimicrobial applications, the compound may disrupt cell membranes or interfere with essential enzymatic processes, leading to cell death.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Q & A

Q. Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the positions of amine groups and carbon backbone. Compare chemical shifts to databases like PubChem or NIST Standard Reference Data .

- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight () and fragmentation patterns. Cross-reference with spectral libraries for aliphatic amines .

- Infrared (IR) Spectroscopy : Identify N-H stretching vibrations (3200–3500 cm) and amine deformation modes. Validate using computational simulations (e.g., DFT) .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Q. Answer :

- Control Experimental Variables : Replicate studies under standardized conditions (e.g., inert atmosphere, heating rates) to isolate degradation pathways .

- Decomposition Product Analysis : Use gas chromatography-mass spectrometry (GC-MS) to identify hazardous byproducts (e.g., ammonia, hydrocarbons) under varying temperatures .

- Cross-Method Validation : Compare thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and computational thermochemistry models to reconcile discrepancies .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Q. Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respirators if ventilation is inadequate .

- Incompatibility Management : Avoid strong acids/oxidizers (risk of exothermic reactions). Store separately in labeled, airtight containers .

- Emergency Procedures : Establish eyewash stations and chemical-neutralizing kits (e.g., citric acid for alkaline spills) .

Advanced: How can regioselectivity challenges be addressed in synthesizing this compound?

Q. Answer :

- Protecting Group Strategies : Temporarily block one amine group during synthesis to direct reactivity. For example, use Boc (tert-butoxycarbonyl) protection .

- Catalytic Optimization : Screen transition-metal catalysts (e.g., palladium) for selective C-N bond formation at positions 2 and 11 .

- Retrosynthetic Analysis : Prioritize routes with symmetric intermediates to simplify purification and reduce byproducts .

Basic: Which analytical techniques are optimal for assessing the purity of this compound?

Q. Answer :

- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) and flame ionization detection (FID) to quantify impurities. Calibrate with certified reference standards .

- High-Performance Liquid Chromatography (HPLC) : Apply reverse-phase columns (C18) with UV detection at 210 nm (amine absorbance) .

- Elemental Analysis : Verify C, H, and N content matches theoretical values () .

Advanced: How should researchers address discrepancies in solubility parameters reported for this compound?

Q. Answer :

- Methodological Harmonization : Standardize shake-flask vs. dynamic light scattering (DLS) protocols. Control temperature (±0.1°C) and solvent purity .

- Computational Modeling : Calculate Hansen solubility parameters (HSPs) using COSMO-RS or molecular dynamics simulations .

- Interlaboratory Studies : Collaborate to benchmark solubility across solvents (e.g., water, ethanol) and publish consensus data .

Basic: What storage conditions are recommended to prevent degradation of this compound?

Q. Answer :

- Environment : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation .

- Moisture Control : Use desiccants (e.g., silica gel) and moisture-proof seals. Monitor humidity with data loggers .

Advanced: What mechanistic approaches are suitable for studying this compound’s reactivity in polymer formation?

Q. Answer :

- Kinetic Studies : Track reaction rates via in situ FTIR or Raman spectroscopy to identify rate-determining steps (e.g., amine-epoxide coupling) .

- Computational Chemistry : Apply density functional theory (DFT) to model transition states and activation energies for polymerization .

- Morphology Analysis : Use scanning electron microscopy (SEM) and X-ray diffraction (XRD) to correlate reactivity with polymer crystallinity .

Key Methodological Considerations

- Literature Review : Prioritize systematic reviews to identify knowledge gaps and validate experimental designs .

- Data Reproducibility : Document all parameters (e.g., solvent purity, instrument calibration) to enable replication .

- Ethical Reporting : Disclose study limitations (e.g., lack of ecological toxicity data for this compound ) and propose follow-up work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.